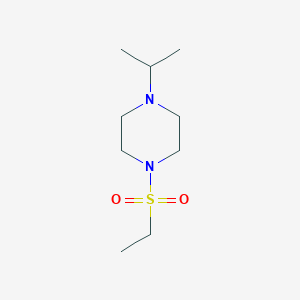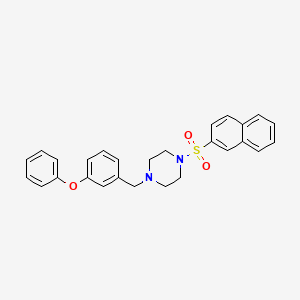![molecular formula C20H33N3O3 B10883709 2-{4-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10883709.png)
2-{4-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]piperazino}-1-ethanol is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a piperidine ring, and a benzyl group substituted with two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]piperazino}-1-ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the piperidine ring: This can be achieved through the reduction of a suitable precursor, such as a piperidone derivative, using reducing agents like sodium borohydride.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Formation of the piperazine ring: The piperazine ring can be formed by reacting the intermediate with a suitable diamine, such as ethylenediamine, under controlled conditions.
Final functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]piperazino}-1-ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Benzyl halides, ethylenediamine.
Major Products Formed
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Substituted benzyl or piperazine derivatives.
Applications De Recherche Scientifique
2-{4-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]piperazino}-1-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-{4-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]piperazino}-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{4-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]piperazine}: Similar structure but lacks the ethanol group.
1-(2,3-Dimethoxybenzyl)-4-piperidylamine: Similar structure but lacks the piperazine ring.
2,3-Dimethoxybenzyl alcohol: Similar structure but lacks the piperidine and piperazine rings.
Uniqueness
2-{4-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]piperazino}-1-ethanol is unique due to the presence of both piperidine and piperazine rings, as well as the ethanol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C20H33N3O3 |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
2-[4-[1-[(2,3-dimethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H33N3O3/c1-25-19-5-3-4-17(20(19)26-2)16-22-8-6-18(7-9-22)23-12-10-21(11-13-23)14-15-24/h3-5,18,24H,6-16H2,1-2H3 |
Clé InChI |
UMTNDNZSBLPKPM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)CN2CCC(CC2)N3CCN(CC3)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-{1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)imino]}dibenzoic acid](/img/structure/B10883627.png)
![N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide](/img/structure/B10883630.png)
![2-(4-methoxyphenyl)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10883637.png)
![9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]-](/img/structure/B10883653.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyrrolidin-1-yl)piperidine](/img/structure/B10883664.png)
![Azepan-1-yl[1-(4-bromobenzyl)piperidin-3-yl]methanone](/img/structure/B10883667.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine](/img/structure/B10883679.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B10883696.png)

![N-cycloheptyl-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide](/img/structure/B10883708.png)
![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883714.png)

